molecular formula C5H8Br2O2 B1295271 Methyl 3-bromo-2-(bromomethyl)propionate CAS No. 22262-60-8

Methyl 3-bromo-2-(bromomethyl)propionate

Cat. No. B1295271
CAS RN: 22262-60-8
M. Wt: 259.92 g/mol
InChI Key: USXVPPOARMSYGY-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-(bromomethyl)propionate” is a chemical compound with the molecular formula (BrCH2)2CHCO2CH3 . It is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular weight of “Methyl 3-bromo-2-(bromomethyl)propionate” is 259.92 . The IUPAC Standard InChI is InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-(bromomethyl)propionate” is a liquid at room temperature . It has a density of 1.82 g/mL at 25 °C and a refractive index (n20/D) of 1.508 . The boiling point is 60-62 °C at 0.4 mmHg .

Scientific Research Applications

Synthesis of Sultams

Sultams are a class of organic compounds containing a cyclic sulfonamide group. Methyl 3-bromo-2-(bromomethyl)propionate has been used in the synthesis of sultams . Sultams have a wide range of applications in medicinal chemistry due to their bioactive properties.

Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine

Methyl 3-bromo-2-(bromomethyl)propionate is used in the synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine . This compound is a key intermediate in the synthesis of various pharmaceuticals.

Research Chemical

Methyl 3-bromo-2-(bromomethyl)propionate is a useful research chemical . It can be used in various chemical reactions as a reagent or building block.

Material for Teaching and Learning

This compound is commercially available and can be used in teaching and learning for the synthesis of various organic compounds .

Industrial Applications

Due to its reactivity, Methyl 3-bromo-2-(bromomethyl)propionate can be used in various industrial applications for the synthesis of other chemicals .

Study of Reaction Mechanisms

The compound can be used in the study of reaction mechanisms. Its reactivity with various nucleophiles can be studied to understand the kinetics and mechanism of the reaction .

Safety and Hazards

“Methyl 3-bromo-2-(bromomethyl)propionate” is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl 3-bromo-2-(bromomethyl)propionate is primarily used as a brominating agent in organic synthesis reactions . The primary targets of this compound are organic molecules that undergo bromination, such as alkenes and alkynes . The bromine atoms in the compound serve as electrophiles, reacting with the nucleophilic double or triple bonds in these organic molecules .

Mode of Action

The compound interacts with its targets through a process known as electrophilic bromination. In this reaction, the bromine atoms in the compound are attracted to the regions of high electron density in the target molecules, such as the double or triple bonds in alkenes and alkynes . This results in the addition of bromine atoms to the target molecules, effectively brominating them .

Biochemical Pathways

The exact biochemical pathways affected by Methyl 3-bromo-2-(bromomethyl)propionate depend on the specific target molecules it reacts with. In general, the compound can alter the structure and properties of these molecules through bromination, potentially affecting their reactivity, stability, and interactions with other molecules .

Pharmacokinetics

Given its use as a brominating agent in organic synthesis, it is likely that its absorption, distribution, metabolism, and excretion (adme) would depend on the specific conditions of the reaction it is used in .

Result of Action

The primary result of the action of Methyl 3-bromo-2-(bromomethyl)propionate is the bromination of target molecules. This can significantly alter the properties of these molecules, potentially making them more reactive or altering their stability . In the context of organic synthesis, this can be a useful tool for creating new compounds or modifying existing ones .

Action Environment

The action, efficacy, and stability of Methyl 3-bromo-2-(bromomethyl)propionate can be influenced by various environmental factors. For example, the presence of other reagents, the temperature, and the pH of the reaction environment can all affect the compound’s reactivity and the outcome of the bromination reaction . Therefore, careful control of these environmental factors is important when using this compound in organic synthesis .

properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXVPPOARMSYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176810
Record name Methyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(bromomethyl)propionate

CAS RN

22262-60-8
Record name Methyl 3-bromo-2-(bromomethyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22262-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2-(bromomethyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022262608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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